N-Formyl-Met-Phe-Met

Description

Chemical Definition and IUPAC Nomenclature

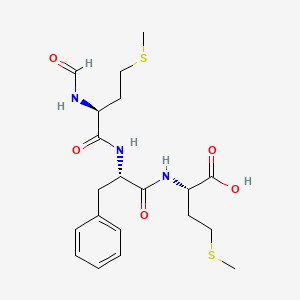

N-formyl-methionyl-phenylalanyl-methionine is a tripeptide composed of three amino acid residues arranged in a linear sequence with a formyl group attached to the amino terminus. The compound's systematic International Union of Pure and Applied Chemistry nomenclature is designated as N-formyl-L-methionyl-L-phenylalanyl-L-methionine, reflecting the stereochemical configuration of each constituent amino acid residue. The molecular structure consists of methionine as the N-terminal residue bearing the formyl modification, followed by phenylalanine in the central position, and concluding with methionine as the C-terminal amino acid.

The chemical entity is catalogued under Chemical Abstracts Service number 59881-02-6, providing a unique identifier for research and regulatory purposes. Alternative nomenclature systems refer to this compound as L-Methionine, N-[N-(N-formyl-L-methionyl)-L-phenylalanyl]-, following the systematic naming conventions established by chemical nomenclature authorities. The formyl group attachment at the N-terminus distinguishes this peptide from its non-formylated counterpart, conferring specific biological properties and receptor recognition capabilities that are essential for its physiological functions.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₉N₃O₅S₂ |

| Molecular Weight | 455.59 g/mol |

| Chemical Abstracts Service Number | 59881-02-6 |

| MDL Number | MFCD00038675 |

| Systematic IUPAC Name | N-formyl-L-methionyl-L-phenylalanyl-L-methionine |

Historical Discovery and Research Context

The discovery and characterization of N-formyl-methionyl-phenylalanyl-methionine emerged from broader investigations into bacterial protein synthesis and the identification of chemotactic factors in the 1970s and 1980s. The foundational work by Marcker and Sanger revealed the existence of N-formylmethionyl-sRNA as the initiator of protein synthesis, establishing the conceptual framework for understanding formylated peptides in biological systems. This groundbreaking research demonstrated that N-formylmethionine serves as the initiating amino acid in bacterial protein synthesis, leading to the recognition that bacterial proteins begin with formylated sequences that can be released during protein degradation or cellular damage.

The historical context of formyl peptide research expanded significantly when investigators observed that bacteria released low molecular weight peptides with blocked N-terminal ends that acted as potent chemoattractants for immune cells. Peter Ward, Elmer Becker, Henry Showell, and their colleagues demonstrated that these elements were produced by various gram-positive and gram-negative bacteria and possessed molecular weights below 3,600 daltons. The specific identification of N-formyl-methionyl-phenylalanyl-methionine as a distinct entity within this family of compounds contributed to the understanding of sequence-specific recognition patterns in immune surveillance systems.

Research developments in the 1980s led to the identification of formyl peptide receptors as G protein-coupled receptors, establishing the molecular basis for cellular responses to formylated peptides. The characterization of these receptors provided the mechanistic framework for understanding how formylated tripeptides, including N-formyl-methionyl-phenylalanyl-methionine, interact with immune cells to initiate inflammatory and defensive responses. This period marked a significant advancement in comprehending the role of bacterial-derived formyl peptides as pathogen-associated molecular patterns that trigger innate immune responses.

Structural Classification Within Formylated Oligopeptides

N-formyl-methionyl-phenylalanyl-methionine occupies a specific position within the broader classification of formylated oligopeptides based on its unique structural characteristics and sequence composition. The compound belongs to the family of N-formylated peptides that originate from bacterial protein synthesis, where the formyl group serves as a distinctive molecular signature distinguishing bacterial products from eukaryotic proteins. Within this classification system, the peptide represents a tripeptide subclass characterized by the presence of three amino acid residues linked through peptide bonds with N-terminal formyl modification.

The structural classification of formylated oligopeptides encompasses several categories based on amino acid composition, sequence length, and origin. N-formyl-methionyl-phenylalanyl-methionine falls within the bacterial-derived formyl peptide category, distinguished from mitochondrial-derived formyl peptides by its specific sequence pattern and molecular recognition properties. The presence of two methionine residues separated by a phenylalanine creates a unique structural motif that influences receptor binding affinity and biological activity compared to other formylated tripeptides such as the more extensively studied N-formyl-methionyl-leucyl-phenylalanine.

Table 2: Structural Classification of Representative Formylated Oligopeptides

| Peptide Type | Sequence Pattern | Origin | Receptor Selectivity |

|---|---|---|---|

| This compound | formyl-Met-Phe-Met | Bacterial proteins | Formyl peptide receptors |

| N-Formyl-Met-Leu-Phe | formyl-Met-Leu-Phe | Bacterial proteins | FPR1 > FPR2 |

| Mitochondrial formyl peptides | Variable sequences | Mitochondrial proteins | FPR1, FPR2 |

| Extended formyl peptides | 4+ amino acids | Bacterial proteins | FPR2 selective |

The molecular architecture of N-formyl-methionyl-phenylalanyl-methionine incorporates specific structural features that determine its biological activity and receptor recognition patterns. The N-terminal formyl group provides a crucial recognition element for formyl peptide receptors, while the methionine residues contribute hydrophobic interactions through their methylthio side chains. The central phenylalanine residue introduces an aromatic component that influences the overall three-dimensional conformation and receptor binding characteristics. This structural arrangement positions the compound as a representative member of the formylated oligopeptide family with distinct recognition properties that contribute to its role in bacterial detection and immune system activation.

Properties

Molecular Formula |

C20H29N3O5S2 |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)23-17(12-14-6-4-3-5-7-14)19(26)22-16(20(27)28)9-11-30-2/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)/t15-,16-,17-/m0/s1 |

InChI Key |

BSSXRCLBQLQBOD-ULQDDVLXSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC=O |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC=O |

sequence |

MFM |

Origin of Product |

United States |

Scientific Research Applications

Neutrophil Activation and Chemotaxis

N-Formyl-Met-Phe-Met is recognized for its ability to activate neutrophils through FPR1. Studies have shown that this peptide stimulates calcium influx and promotes the adherence of neutrophils to vascular endothelial cells, which is crucial for their migration to sites of inflammation .

Key Findings:

- Chemotactic Activity: fMet-Phe-Met has been shown to induce a dose-dependent chemotactic response in neutrophils isolated from various species, including humans and rabbits .

- Signal Transduction: Activation of FPR1 by fMet-Phe-Met leads to phosphorylation of p38 MAPK and other downstream signaling molecules, enhancing neutrophil functions such as degranulation and superoxide production .

Role in Inflammatory Diseases

Research indicates that elevated levels of fMet peptides correlate with markers of neutrophil activation in conditions such as systemic sclerosis (SSc). This suggests a potential role for fMet-Phe-Met in mediating inflammation and tissue damage associated with autoimmune diseases .

Clinical Implications:

- Biomarker Potential: The presence of fMet peptides may serve as biomarkers for inflammation severity in autoimmune conditions.

- Therapeutic Targeting: Modulating the activity of fMet-Phe-Met or its receptor interactions could provide new avenues for anti-inflammatory therapies.

Inhibition of Bacterial Killing

Interestingly, while fMet-Phe-Met activates neutrophils, it can also inhibit their bactericidal activities under certain conditions. For instance, studies have demonstrated that fMet-Phe-Met can reduce the migration of polymorphonuclear leukocytes (PMNs) into bacterial infection sites, potentially allowing bacterial virulence to increase .

Case Studies and Experimental Evidence

Potential Therapeutic Applications

Given its dual role in activating immune responses and potentially inhibiting bacterial clearance, this compound presents a unique target for therapeutic intervention:

- Anti-inflammatory Drugs: Modulating the activity of FPR1 could lead to new treatments for inflammatory diseases by enhancing or inhibiting neutrophil responses.

- Infection Management: Understanding how fMet peptides affect immune cell behavior may help develop strategies to combat bacterial infections effectively.

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Structural Comparison of N-Formyl Tripeptides

Key Observations :

- The additional methionine in this compound increases molecular weight and hydrophobicity compared to fMLF, which may influence solubility and membrane permeability .

- The central placement of phenylalanine (vs. C-terminal in fMLF) likely disrupts the critical receptor-binding motif observed in fMLF, where the C-terminal aromatic residue (Phe) is essential for high-affinity FPR interactions .

Table 2: Chemotactic and Enzymatic Activity of Selected Peptides

Key Observations :

- fMLF exhibits exceptional potency (ED50 ~10⁻¹¹ M), attributed to its optimal sequence (Leu in middle, Phe at C-terminus). Substituting Leu with Met (as in N-Formyl-Met-Met-Met) reduces activity by ~1000-fold, suggesting similar attenuation for this compound .

- The absence of a C-terminal aromatic residue in this compound may further diminish receptor binding, as Phe’s terminal positioning in fMLF is critical for FPR activation .

Conformational and Crystallographic Differences

- N-Formyl-Met-Leu-Phe : Adopts an extended β-sheet conformation in crystalline states, stabilized by intermolecular hydrogen bonds and C-H···O interactions .

- N-Formyl-Met-d-Phe : Heterochiral sequences (e.g., L-Met-D-Phe) exhibit distinct conformations, such as parallel β-sheets with trans-planar peptide bonds. The D-Phe side chain adopts less favored rotamers in crystals compared to solution .

- This could limit intermolecular interactions critical for receptor activation .

Preparation Methods

Solid Phase Peptide Synthesis (SPPS) Approach

The most widely used and reliable method for preparing formylated tripeptides like N-Formyl-Met-Phe-Met is Fmoc-based Solid Phase Peptide Synthesis (SPPS) . This method allows for precise sequential assembly of amino acids on a solid resin support, facilitating high purity and yield.

- Resin Loading: The C-terminal methionine is anchored to a Wang resin or similar solid support.

- Sequential Coupling: Phenylalanine and N-terminal methionine are sequentially coupled using Fmoc-protected amino acids.

- Formylation: After chain assembly, the N-terminal amine is selectively formylated on-resin using formylating agents such as formic acid derivatives or ethyl formate under mild conditions.

- Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA)-based cocktails.

- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

This method was successfully applied to synthesize N-formyl-Met-Leu-Phe with high purity and yield, isolating more than 30 mg per batch with full isotopic labeling for NMR studies, indicating scalability and robustness.

Solution Phase Synthesis

Although less common for tripeptides, solution phase synthesis can be employed:

- Protection of Amino Groups: Amino acids are protected with Boc or Fmoc groups.

- Coupling: Peptide bonds are formed in solution using coupling reagents such as HATU or EDC.

- Formylation: The N-terminal amine is formylated post-coupling using mild formylating agents.

- Purification: The product is purified by chromatographic methods.

This approach is more laborious but can be useful for modifying specific residues or incorporating non-standard amino acids.

Formylation Techniques

Formylation of the N-terminal methionine is a critical step and can be achieved by:

The choice of agent depends on the peptide's stability and synthesis scale.

Purification and Characterization

- Purification: RP-HPLC is the gold standard for purifying N-formylated tripeptides, ensuring ≥98% purity.

- Characterization: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm molecular weight and structure. For example, isotopically labeled peptides facilitate solid-state NMR studies.

Summary Table of Preparation Methods

| Step | Method/Agent | Conditions/Notes |

|---|---|---|

| Peptide Assembly | Fmoc-SPPS | Sequential coupling on Wang resin |

| N-terminal Formylation | Ethyl formate or formic acid derivatives | Mild, on-resin preferred |

| Cleavage & Deprotection | TFA-based cleavage cocktail | Removes peptide from resin and side-chain groups |

| Purification | Reverse-phase HPLC | Ensures ≥98% purity |

| Characterization | MS, NMR | Confirms structure and isotopic labeling |

| Solubility | DMSO, DMF, Ethanol, PBS buffers | Stock solutions in organic solvents recommended |

| Storage | -20°C | Long-term stability |

Research Findings and Optimization Insights

- The on-resin formylation step is preferred for its mild conditions and reduced side reactions compared to post-cleavage formylation in solution.

- Use of Fmoc chemistry allows for efficient synthesis with minimal racemization.

- Purification by HPLC is critical to remove truncated sequences and impurities.

- The choice of solvent for stock solutions impacts peptide stability and handling; organic solvents like DMSO are favored for stock preparation, with subsequent dilution into aqueous buffers before biological assays.

- Isotopic labeling during synthesis enhances the utility of the peptide in advanced spectroscopic studies, indicating the method’s adaptability for research-grade materials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Formyl-Met-Phe-Met, and how can purity be validated?

- Methodology :

- Solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids is the gold standard. The process involves sequential coupling of Met, Phe, and Met residues on a Wang resin, followed by formylation of the N-terminal methionine using formic acid/acetic anhydride .

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) achieves >95% purity. Validate via LC-MS (expected m/z: ~500.6 [M+H]⁺) and ¹H/¹³C NMR (e.g., formyl proton at δ 8.1–8.3 ppm) .

Q. Which analytical techniques are critical for characterizing N-Formyl-Met-Phe-Met’s structural and chemical properties?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity and formyl group presence. Aromatic protons of phenylalanine (δ 7.2–7.4 ppm) and methionine methyl groups (δ 2.1–2.3 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass: 499.65 g/mol) and isotopic patterns .

- Circular Dichroism (CD) : Assess conformational stability in solution, particularly if studying receptor-binding interactions .

Q. What is the biological significance of N-Formyl-Met-Phe-Met in neutrophil chemotaxis studies?

- Mechanistic Insight :

- N-Formyl-Met-Phe-Met activates formyl peptide receptors (FPRs) on neutrophils, triggering calcium influx (measured via Fluo-4 AM fluorescence) and chemotaxis (Boyden chamber assays). EC₅₀ values typically range from 1–10 nM in human neutrophils .

- Functional Role : Mimics bacterial formylated peptides, making it a model ligand for studying innate immune responses and inflammatory pathways .

Advanced Research Questions

Q. How can researchers address solubility challenges of N-Formyl-Met-Phe-Met in aqueous buffers for in vitro assays?

- Optimization Strategies :

- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the peptide, followed by dilution in PBS or HBSS. Avoid precipitation by maintaining low stock concentrations (<1 mM) .

- Modify buffer pH (6.5–7.5) or add detergents (e.g., 0.01% Tween-20) to enhance colloidal stability .

- Consider synthesizing analogs with charged residues (e.g., lysine substitutions) to improve hydrophilicity .

Q. What experimental approaches resolve discrepancies in reported EC₅₀ values across different cell types or assays?

- Troubleshooting Framework :

- Cell-Specific Factors : Validate FPR expression levels via flow cytometry (e.g., anti-FPR1 antibodies). Primary neutrophils may show higher sensitivity than transfected cell lines (e.g., HL-60) .

- Assay Conditions : Standardize temperature (37°C vs. room temperature), incubation time (5–30 min), and calcium indicator loading protocols (e.g., Fluo-4 vs. Fura-2) .

- Data Normalization : Use internal controls (e.g., ATP for viability) and dose-response curve fitting software (e.g., GraphPad Prism) to minimize inter-experiment variability .

Q. What considerations are critical when designing isotopic labeling (e.g., ¹³C/¹⁵N) experiments for metabolic tracing or NMR studies?

- Methodological Guidelines :

- Synthesis : Incorporate ¹³C/¹⁵N-labeled amino acids during SPPS. For example, use ¹³C-formic acid for N-terminal formylation to track ligand-receptor interactions via isotope-edited NMR .

- Validation : Confirm isotopic enrichment (>98%) via HRMS and ¹³C NMR peak splitting.

- Applications : Trace metabolic fate in cell cultures (e.g., macrophage uptake assays) or enhance signal resolution in magic-angle spinning (MAS) NMR for structural studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.